The Genesis and Development of Gotistobart (ONC-392): A Next-Generation CTLA-4 Inhibitor
The Genesis and Development of Gotistobart (ONC-392): A Next-Generation CTLA-4 Inhibitor
Rockville, MD & Mainz, Germany – Gotistobart (formerly ONC-392, also known as BNT316) represents a significant advancement in the field of cancer immunotherapy. This next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody, developed by OncoC4 and co-developed with BioNTech, is engineered to overcome the limitations of previous CTLA-4 inhibitors, offering the potential for enhanced efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of gotistobart for researchers, scientists, and drug development professionals.
Discovery and Rationale: A Novel Approach to CTLA-4 Inhibition
The discovery of gotistobart is rooted in the extensive research of Drs. Yang Liu and Pan Zheng of OncoC4 (formerly OncoImmune), focusing on the intricate biology of the CTLA-4 immune checkpoint.[1][2] Traditional anti-CTLA-4 antibodies, while demonstrating clinical benefit, are associated with significant immune-related adverse events (irAEs) due to their mechanism of action, which leads to the degradation of the CTLA-4 protein.[3][4]
The foundational theory behind gotistobart was to preserve the recycling of CTLA-4, thereby maintaining its physiological immune tolerance function in peripheral tissues while selectively targeting regulatory T cells (Tregs) within the tumor microenvironment.[1][5] This led to the development of a pH-sensitive antibody that dissociates from CTLA-4 in the acidic conditions of the endosome, allowing the receptor to be recycled back to the cell surface.[3][5]
The parental clone of what would become gotistobart was identified through an in vivo screening process utilizing a humanized CTLA-4 mouse model.[6][7] This preclinical model was crucial for selecting a candidate with high anti-tumor efficacy and low autoimmune toxicity.[6][7]
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Mechanism of Action: Preserving CTLA-4 Recycling
Gotistobart's unique mechanism of action is central to its improved therapeutic index. As a pH-sensitive monoclonal antibody, it binds to the CTLA-4 receptor on the surface of T cells.[3][5] Upon internalization, the antibody-receptor complex enters the acidic environment of the endosome. This change in pH causes gotistobart to dissociate from CTLA-4, allowing the receptor to be recycled back to the T-cell surface.[3][5] This preservation of CTLA-4 in peripheral tissues is believed to reduce the incidence and severity of immune-related adverse events.[3][4]
In the tumor microenvironment, gotistobart selectively depletes regulatory T cells (Tregs), which are key mediators of immunosuppression.[5][8] This targeted depletion enhances the anti-tumor immune response.
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Synthesis and Manufacturing
Gotistobart is a humanized IgG1-kappa isotype monoclonal antibody.[7] The general process for producing such an antibody involves several key stages, from gene synthesis to purification. While the specific proprietary details of gotistobart's manufacturing are not publicly available, a typical workflow is outlined below. The Chemistry, Manufacturing, and Controls (CMC) development and Good Manufacturing Practice (GMP) manufacturing of gotistobart were conducted by WuXi Biologics.[1]
Experimental Protocol: General Monoclonal Antibody Production
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Gene Synthesis and Cloning : The DNA sequences encoding the variable regions of the heavy and light chains of the humanized antibody are synthesized and cloned into expression vectors containing the constant regions of the human IgG1 and kappa chains, respectively.
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Cell Line Development : The expression vectors are transfected into a suitable mammalian host cell line, typically Chinese Hamster Ovary (CHO) cells, which are selected for stable and high-level expression of the antibody.
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Upstream Processing (Cell Culture) : The selected CHO cell clone is cultured in large-scale bioreactors under controlled conditions (temperature, pH, dissolved oxygen, nutrient levels) to achieve high cell density and antibody production.
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Downstream Processing (Purification) : The antibody is harvested from the cell culture fluid and purified through a series of chromatography steps, typically including Protein A affinity chromatography, followed by ion exchange and other polishing steps to remove impurities and ensure high purity.
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Formulation : The purified antibody is formulated in a stable buffer solution for intravenous administration.
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Preclinical and Clinical Development
Gotistobart has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.
Preclinical Studies
Preclinical studies in humanized CTLA-4 mouse models demonstrated that gotistobart is more effective and less toxic than other clinically used anti-CTLA-4 antibodies.[5][6] These studies provided the foundational data supporting the advancement of gotistobart into clinical trials.
Clinical Trials
The primary clinical investigation for gotistobart is the PRESERVE-001 trial (NCT04140526), a Phase 1/2 open-label study evaluating its safety, pharmacokinetics, and efficacy as a single agent and in combination with pembrolizumab in patients with advanced solid tumors and non-small cell lung cancer (NSCLC).[9][10]
Pharmacokinetic analyses from the PRESERVE-001 trial have shown that the systemic exposure of gotistobart is positively correlated with the dosing concentration and the number of doses.[11][12]
| Parameter | 0.1 mg/kg | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | 10.0 mg/kg |
| Mean Cmax (µg/mL) | - | - | - | 89 ± 16 | 259 ± 55 |
| Mean AUC0-504hr | - | - | - | - | - |
| Tmax (hours) | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 |
| t1/2 (hours) | 411.02 | 359.25 | - | 246.22 | 355.01 |
| Cmin (µg/mL) | - | - | - | 12 - 51 | 49 - 71 |
| Data from Cycle 1 where available.[11][12] |
Data from the PRESERVE-001 trial have demonstrated encouraging anti-tumor activity, particularly in patients with metastatic, PD-(L)1-resistant NSCLC.[5][13]
| Indication | Dosage | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| PD-(L)1-resistant NSCLC | 10 mg/kg | 27 | 29.6% | 70.4% |
| Advanced Solid Tumors (Monotherapy Dose Escalation) | 10 mg/kg | 6 | 2 CRs (1 NSCLC, 1 Ovarian) | - |
| Advanced Solid Tumors (Monotherapy Dose Escalation) | 3 mg/kg | 4 | 2 SDs (>7 months) | - |
| CR: Complete Response; SD: Stable Disease[5] |
Future Directions
The promising results from the PRESERVE-001 trial have led to the initiation of the PRESERVE-003 (NCT05671510) registrational Phase 3 trial, which will further evaluate gotistobart as a monotherapy in patients with metastatic, immunotherapy-resistant NSCLC. The continued development of gotistobart holds the potential to provide a new, effective treatment option for patients with difficult-to-treat cancers.
References
- 1. oncoc4.com [oncoc4.com]
- 2. oncoc4.com [oncoc4.com]
- 3. genscript.com [genscript.com]
- 4. onc-392 - My Cancer Genome [mycancergenome.org]
- 5. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. biocytogen.com [biocytogen.com]
- 10. China's NMPA Grants Breakthrough Therapy Designation for Anti-CTLA-4 Antibody Candidate Gotistobart (BNT316/ONC-392) [prnewswire.com]
- 11. precisionantibody.com [precisionantibody.com]
- 12. OncoC4 and BioNTech Advance Pivotal Phase 3 Trial of Next-Generation CTLA-4 Antibody Gotistobart in Squamous NSCLC [trial.medpath.com]
- 13. oncoc4.com [oncoc4.com]
